![molecular formula C27H38N4O B14184094 4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile CAS No. 874443-11-5](/img/structure/B14184094.png)
4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile is a diazene-based compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diazenyl group (-N=N-) and a benzonitrile moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4-[(10-diethylamino)decyl]oxybenzene diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound. The reaction conditions often include maintaining a low temperature and using a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological probe and in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor in the oil and gas industry, as well as in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
- 4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
- (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Uniqueness
4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile stands out due to its unique structural features, such as the presence of a long alkyl chain and a diethylamino group.
Propiedades
Número CAS |
874443-11-5 |
|---|---|
Fórmula molecular |
C27H38N4O |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
4-[[4-[10-(diethylamino)decoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C27H38N4O/c1-3-31(4-2)21-11-9-7-5-6-8-10-12-22-32-27-19-17-26(18-20-27)30-29-25-15-13-24(23-28)14-16-25/h13-20H,3-12,21-22H2,1-2H3 |
Clave InChI |
RHWZDQHLWWYPPI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


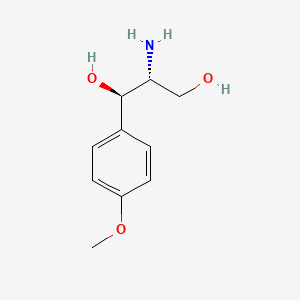

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)

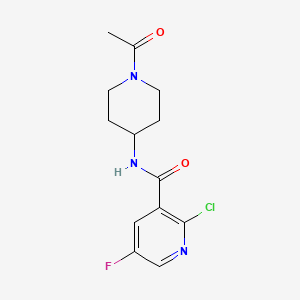
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
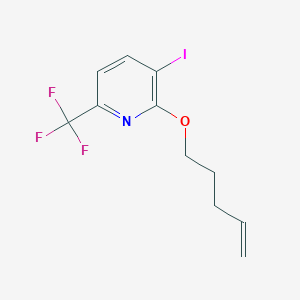
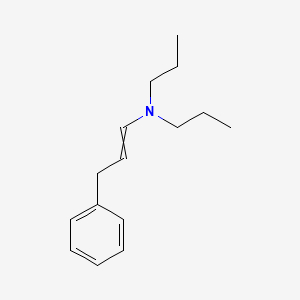
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
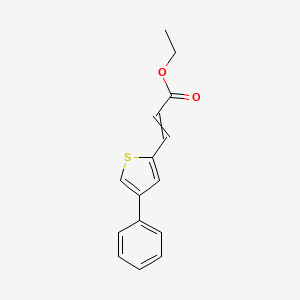
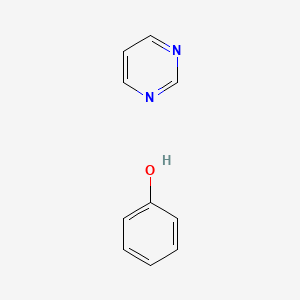
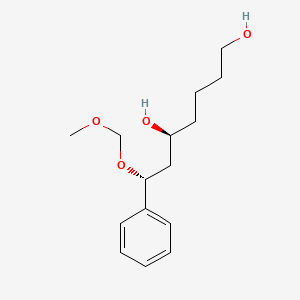

![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
